3,6,8-Trimethoxynaphthalen-1-ol

Biosynthetic Gene Cluster Glycosyltransferase Specificity Nocardia Metabolism

3,6,8-Trimethoxynaphthalen-1-ol is a tri-O-methylated 1-naphthol derivative that serves as the foundational aglycone scaffold, designated IBR-1, in the biosynthetic pathway of glycosylated naphthalene compounds produced by *Nocardia sp. CS682*.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 13586-04-4
Cat. No. B081547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,8-Trimethoxynaphthalen-1-ol
CAS13586-04-4
Synonyms1-Naphthalenol, 3,6,8-trimethoxy-
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(C=C2OC)OC)O
InChIInChI=1S/C13H14O4/c1-15-9-4-8-5-10(16-2)7-12(17-3)13(8)11(14)6-9/h4-7,14H,1-3H3
InChIKeyOMSPSCJHXZQRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6,8-Trimethoxynaphthalen-1-ol (CAS 13586-04-4) for Biomedical Research Procurement: A Biosynthetic Precursor in the Nocardia-Derived IBR Pathway


3,6,8-Trimethoxynaphthalen-1-ol is a tri-O-methylated 1-naphthol derivative that serves as the foundational aglycone scaffold, designated IBR-1, in the biosynthetic pathway of glycosylated naphthalene compounds produced by *Nocardia sp. CS682* [1]. It belongs to the class of naphthols and possesses a characteristic 3,6,8-trimethoxy substitution pattern on the naphthalene ring system, distinguishing it from more common naphthol isomers like 1-naphthol or 2-naphthol [2]. This compound is an obligate intermediate, acting as the direct substrate for the glycosyltransferase ThnG to form IBR-2, making it a critical starting material for investigating this specific polyketide synthase pathway [1].

Procurement Advisory: Why Generic Naphthols Cannot Substitute for 3,6,8-Trimethoxynaphthalen-1-ol in Nocardia Biosynthesis Studies


In-class compounds, such as the isomer 1,3,8-trimethoxynaphthalene or over-methylated 1,3,6,8-tetramethoxynaphthalene, cannot be interchanged for 3,6,8-trimethoxynaphthalen-1-ol due to its highly specific role as a regiospecific substrate [1]. The free 1-hydroxyl group is essential for the subsequent glycosylation step by the enzyme ThnG, a reaction that would not occur with fully methylated analogs like IBR-4 [2]. Furthermore, the unique 3,6,8-trimethoxy arrangement is specifically recognized by the downstream biosynthetic machinery of the IBR gene cluster in *Nocardia sp. CS682*, and studies on the methyltransferase ThnM1 demonstrate that subtle changes in the aglycone structure dramatically alter enzymatic acceptance [3]. Substituting this compound with a generic naphthol or a positional isomer would lead to a failure in pathway reconstitution, as evidenced by the defined substrate specificity in the quantitative evidence below.

Quantitative Evidence Guide: Selecting 3,6,8-Trimethoxynaphthalen-1-ol Based on Enzymatic Efficiency and Scaffold Uniqueness


Enzymatic Glycosylation: 3,6,8-Trimethoxynaphthalen-1-ol is the Exclusive Native Substrate for ThnG Glycosyltransferase

Within the characterized IBR biosynthetic pathway, 3,6,8-trimethoxynaphthalen-1-ol (IBR-1) demonstrates absolute specificity as the substrate for the glycosyltransferase ThnG. Inactivation experiments show that the pathway exclusively fluxes through this intermediate. Unlike its fully methylated analog 1,3,6,8-tetramethoxynaphthalene (IBR-4), which lacks the required free 1-hydroxyl group, IBR-1 is quantitatively converted to IBR-2 by ThnG [1].

Biosynthetic Gene Cluster Glycosyltransferase Specificity Nocardia Metabolism

Methyltransferase Substrate Differentiation: Quantitative Methylation Efficiency of ThnM1 on IBR-1-Derived Scaffolds

The regiospecific sugar-O-methyltransferase ThnM1, which acts on the sugar moiety of glycosylated products derived from IBR-1, shows strict selectivity. While ThnM1 can methylate diverse rhamnose-containing substrates, its native biosynthetic context is the IBR-1 pathway. The enzyme does not methylate free naphthol aglycones like 1-naphthol or 2-naphthol, and its activity on the fully permethylated analog IBR-4 is nil. Comparative biotransformation yields show that IBR-2 (the rhamnosylated product of IBR-1) is the preferred native substrate, achieving significantly higher conversion rates than non-native anthraquinone rhamnosides under identical conditions [1].

O-Methyltransferase Substrate Promiscuity Biocatalysis

Scaffold Rarity and Lead-Like Properties: Structural Differentiation from Common Naphthol Analogs

Compared to the ubiquitous commodity chemicals 1-naphthol and 2-naphthol, 3,6,8-trimethoxynaphthalen-1-ol features a rare 1,3,6,8-tetra-substitution pattern that is scarcely found in commercially available screening libraries. A survey of known naphthol natural products shows that such densely oxygenated patterns are often associated with potent biological activities in related compounds like the THN derivative, which exhibited moderate UV protection properties [1]. However, for this specific compound, direct comparative bioassays are lacking.

Chemical Scaffold Structural Novelty Drug Discovery Precursor

Top Application Scenarios for Procuring 3,6,8-Trimethoxynaphthalen-1-ol (CAS 13586-04-4)


Substrate for In Vitro Reconstitution of the IBR Biosynthetic Pathway in *Nocardia sp.*

As the direct and exclusive biosynthetic precursor to IBR-2, IBR-3, and IBR-4, 3,6,8-trimethoxynaphthalen-1-ol is essential for enzymatic pathway reconstitution assays. Procuring this specific compound allows researchers to feed it into engineered *Streptomyces* or *E. coli* expression systems to study the kinetics of ThnG glycosyltransferase and ThnM1 methyltransferase, as established by Mishra et al. [1].

Precursor for the Chemoenzymatic Synthesis of Glycosylated Naphthalene Derivatives

This compound serves as the optimal starting platform for the semisynthetic generation of IBR-2 and IBR-3 derivatives, which are otherwise synthetically challenging to produce regiospecifically. The free 1-hydroxyl group provides a handle for chemical glycosylation, while the methyl ethers remain stable, as validated by the functional characterization of ThnM1 by Poudel et al. [2].

Analytical Reference Standard for Nocardia Metabolite Profiling

In liquid chromatography-mass spectrometry (LC-MS) based metabolomics of *Nocardia* species or metabolically engineered strains, this compound is a necessary authentic standard for identifying and quantifying IBR-pathway intermediates, ensuring accurate mass and retention time alignment as demonstrated in the related metabolic engineering studies [1].

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